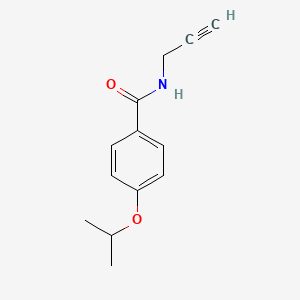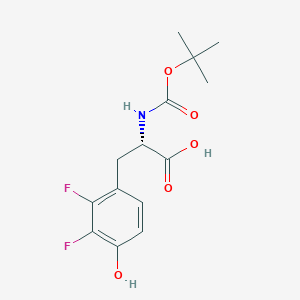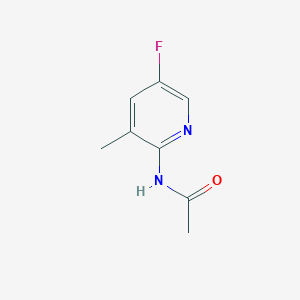
N-(5-Fluoro-3-methylpyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Fluoro-3-methylpyridin-2-yl)acetamide is an organic compound with the molecular formula C8H9FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-3-methylpyridin-2-yl)acetamide typically involves the reaction of 5-fluoro-3-methylpyridin-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-Fluoro-3-methylpyridin-2-amine+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction and ensure product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Fluoro-3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 5-Fluoro-3-methylpyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-(5-Fluoro-3-methylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of N-(5-Fluoro-3-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Bromo-3-methylpyridin-2-yl)acetamide
- N-(5-Chloro-3-methylpyridin-2-yl)acetamide
- N-(5-Iodo-3-methylpyridin-2-yl)acetamide
Uniqueness
N-(5-Fluoro-3-methylpyridin-2-yl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound in drug discovery and materials science .
Eigenschaften
Molekularformel |
C8H9FN2O |
|---|---|
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
N-(5-fluoro-3-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H9FN2O/c1-5-3-7(9)4-10-8(5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
FTDJPWLUTQRNJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1NC(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



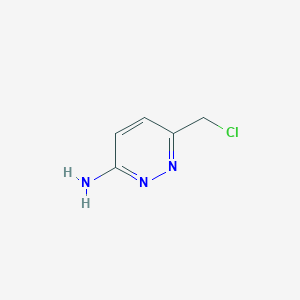

![6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13001163.png)
![6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol](/img/structure/B13001174.png)


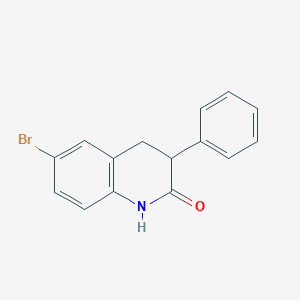
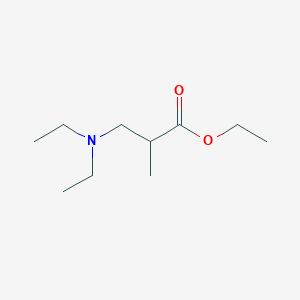
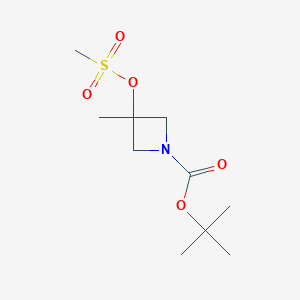
![2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B13001204.png)
